molecular formula C9H3ClF6O B1302423 2,5-Bis(trifluoromethyl)benzoyl chloride CAS No. 393-82-8

2,5-Bis(trifluoromethyl)benzoyl chloride

Cat. No. B1302423
CAS RN: 393-82-8
M. Wt: 276.56 g/mol
InChI Key: LRJNPOCQOZWIGR-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)benzoyl chloride is an organic compound with a chemical formula of C7H2ClF6O2. It is a colorless, odorless, and highly reactive compound that is used in a variety of applications. It is a versatile reagent that is used in organic synthesis, as well as in scientific research and laboratory experiments. This compound is also known as 2,5-dichloro-3,6-difluorobenzoyl chloride, 2,5-bis(trifluoromethyl)-1,4-benzenedicarboxylic acid chloride, and 2,5-bis(trifluoromethyl)benzoic acid chloride.

Scientific Research Applications

Synthesis of Drug Intermediates

2,5-Bis(trifluoromethyl)benzoyl chloride is utilized in the synthesis of drug intermediates. Zhou Xiao-rui (2006) reported a method for synthesizing 3,5-bis(trifluoromethyl)benzoyl chloride, emphasizing its significance as a drug intermediate. This process involved bromination, carboxylation, and chlorination, demonstrating the compound's versatility in pharmaceutical synthesis (Zhou, 2006).

Nanofiltration Membrane Development

Liu et al. (2012) explored the use of 2,5-bis(trifluoromethyl)benzoyl chloride derivatives in creating novel nanofiltration membranes. These membranes showed enhanced water flux and dye rejection capabilities, indicating the potential of this compound in water treatment technologies (Liu et al., 2012).

Polymer Synthesis

Kricheldorf et al. (1999) demonstrated the use of 3,5-bis(trifluoromethyl)benzoyl chloride in synthesizing star-shaped hyperbranched polyesters. This application highlights its role in advanced polymer chemistry, offering opportunities for creating materials with unique properties (Kricheldorf, Bolender, & Wollheim, 1999).

properties

IUPAC Name

2,5-bis(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF6O/c10-7(17)5-3-4(8(11,12)13)1-2-6(5)9(14,15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJNPOCQOZWIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372261
Record name 2,5-Bis(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(trifluoromethyl)benzoyl chloride

CAS RN

393-82-8
Record name 2,5-Bis(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(trifluoromethyl)benzoyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MJ Chen, DE Fremgen… - Journal of Porphyrins and …, 1998 - Wiley Online Library
The dimeric [(FPc)Fe] 2 (μ‐O) (1) (FPc is the dianion of 1,4,8,11,15,18,22,25‐octakis(trifluoromethyl)phthalocyanine) has been shown to transfer its μ‐oxo atom quantitatively to …
A Kosma, D Pantazi, P Voulgari, N Ntemou… - …, 2023 - Wiley Online Library
Encouraged by the excellent antiplatelet properties of novel imatinib and nilotinib analogues in our previous study and based on a fact that slight structural changes, such as the …
M Lorenzoni, D Wagner, C Neuber, HW Schmidt… - Applied Surface …, 2018 - Elsevier
Oxidation Scanning Probe Lithography (o-SPL) is an established method employed for device patterning at the nanometer scale. It represents a feasible and inexpensive alternative to …
TC Chen, DS Yu, KF Huang, YC Fu, CC Lee… - European journal of …, 2013 - Elsevier
By using fragment-based design strategies, a series of 2-thio-substituted anthra[1,2-d]imidazole-6,11-diones were synthesized and evaluated for hTERT repressing activities, cell …
PA Stuzhin - Fluorine in Heterocyclic Chemistry Volume 1: 5 …, 2014 - Springer
This chapter describes the synthesis of phthalocyanines, subphthalocyanines and porphyrazines bearing fluorine atoms and/or perfluorinated alkyl or aryl groups. Influence of …
장서연 - 2023 - repository.hanyang.ac.kr
순수 용매 및 이성분 혼합 용매 내에서 2,5-bis(trifluoromethyl)benzoyl chloride 및 4-trifluoromethylbenzoyl chloride의 가용매 분해반응에 대한 속도 상수를 전도도법을 이용하여 측정하였다. …
Number of citations: 0 repository.hanyang.ac.kr

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